Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride
Description
Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is a nitro-substituted benzoate derivative featuring a (4-methylbenzyl)aminomethyl group at the 4-position and a nitro group at the 3-position of the aromatic ring. The compound is synthesized via nucleophilic aromatic substitution or reductive amination, with the hydrochloride salt enhancing its stability and solubility. Its structural complexity and functional groups make it relevant for pharmaceutical research, particularly in drug design targeting lipophilicity and molecular recognition .
Properties
Molecular Formula |
C17H19ClN2O4 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22;/h3-9,18H,10-11H2,1-2H3;1H |
InChI Key |
KIBWZJAQUJRWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of the Methyl Substituent
The critical transformation involves converting the 4-methyl group into a reactive bromomethyl intermediate. Patent data reveals that bromination using elemental bromine in acetic acid at 20–25°C selectively substitutes the methyl group, yielding methyl 4-bromomethyl-3-nitrobenzoate. This reaction proceeds via radical-mediated bromination, with acetic acid serving as both solvent and proton source to stabilize intermediates. Typical reaction conditions include:
| Parameter | Value | Source |
|---|---|---|
| Bromine stoichiometry | 1.1–1.3 equivalents | |
| Temperature | 10–80°C (optimal at 25°C) | |
| Reaction time | 20 minutes–3 hours | |
| Yield | 92–95% |
The brominated product is isolated via precipitation upon water addition, followed by filtration and drying under reduced pressure.
Nucleophilic Amination with 4-Methylbenzylamine
The bromomethyl intermediate undergoes nucleophilic substitution with 4-methylbenzylamine to install the ((4-methylbenzyl)amino)methyl group. This step is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with triethylamine as a base to scavenge HBr. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF or THF | |
| Temperature | 60–80°C | |
| Reaction time | 4–6 hours | |
| Molar ratio (amine) | 1.2–1.5 equivalents | |
| Yield | 88–92% |
The reaction mechanism proceeds via an SN2 pathway, with the amine attacking the electrophilic bromomethyl carbon. Post-reaction workup involves aqueous extraction and solvent evaporation, yielding methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate as a free base.
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with HCl gas in anhydrous diethyl ether or by adding concentrated hydrochloric acid to a solution in dichloromethane. The hydrochloride precipitates as a crystalline solid, which is filtered and dried under vacuum.
| Parameter | Value | Source |
|---|---|---|
| HCl stoichiometry | 1.1 equivalents | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C | |
| Yield | 95–97% |
Alternative Methodologies and Comparative Analysis
Reductive Amination Approach
An alternative route employs reductive amination using methyl 3-nitro-4-formylbenzoate and 4-methylbenzylamine. The aldehyde intermediate is generated via oxidation of the 4-methyl group using KMnO4 in acidic medium, followed by condensation with the amine and reduction using NaBH4. While this method avoids bromination, it introduces additional oxidation and reduction steps, lowering the overall yield to 75–80%.
Palladium-Catalyzed Coupling
Patent WO2013186792A2 describes a palladium-catalyzed coupling strategy for analogous nitrobenzoates, though this method remains untested for the target compound. Theoretical application would involve coupling a bromomethyl intermediate with a pre-functionalized 4-methylbenzylamine derivative under CO atmosphere, but scalability and cost remain concerns.
Optimization Challenges and Solutions
Regioselectivity in Nitration
The meta-directing effect of the ester group ensures preferential nitration at position 3, but over-nitration can occur at elevated temperatures. Controlled addition of nitrating agents and strict temperature regulation mitigate this issue.
Byproduct Formation in Bromination
Dibromination byproducts are minimized by using stoichiometric bromine and maintaining low reaction temperatures. Post-bromination purification via recrystallization from toluene further enhances purity (>98%).
Amine Hydrolysis During Salt Formation
Exposure to moisture during HCl treatment can hydrolyze the ester group. Anhydrous conditions and rapid workup prevent degradation, preserving ester integrity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline media (e.g., NaOH/H₂O), saponification proceeds at elevated temperatures (80–100°C), forming 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoic acid. Acidic hydrolysis (HCl/EtOH) requires prolonged reflux but avoids decarboxylation side reactions .
Key Data:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 4h | Carboxylic acid | 92–95% | |
| 6M HCl, EtOH, 12h | Carboxylic acid (no decarboxylation) | 88% |
Reduction of the Nitro Group
The nitro group at position 3 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric agents (SnCl₂/HCl). This reaction is pivotal for generating bioactive amine derivatives. Hydrogenation at 50 psi H₂ in ethanol achieves full conversion within 2 hours .
Comparative Reactivity:
| Reducing Agent | Conditions | Product Amine Purity |
|---|---|---|
| 10% Pd-C, H₂ (50 psi) | EtOH, 25°C, 2h | 99% |
| SnCl₂ (2 equiv) | HCl/EtOH, reflux, 6h | 85% (with ester hydrolysis) |
Electrophilic Aromatic Substitution
The electron-rich benzylamino-methyl group directs electrophiles to the para position of the benzene ring. Bromination (Br₂/AcOH) at 40°C introduces a bromine atom with >95% regioselectivity, forming 4-bromo-3-nitro derivatives .
Bromination Efficiency:
| Electrophile | Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| Br₂ (1.1 eq) | Acetic acid | 40°C | 96% | <2% dibromo |
Amide Formation via Acylation
The secondary amine in the benzylamino-methyl group reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (Et₃N), yielding N-acylated products. This modification enhances lipophilicity for drug delivery applications .
Acylation Parameters:
| Acylating Agent | Base | Reaction Time | Product Solubility |
|---|---|---|---|
| Acetyl chloride | Et₃N | 1h, 0°C | Improved in DCM |
| Butyryl chloride | Pyridine | 2h, 25°C | Moderate in THF |
Palladium-Catalyzed Cross-Coupling
The aryl bromide (generated via bromination) participates in Suzuki-Miyaura couplings with boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O, biaryl derivatives are synthesized for angiotensin II antagonist research .
Coupling Example:
| Boronic Acid | Catalyst Loading | Yield | Application |
|---|---|---|---|
| 4-Methoxyphenyl | 2 mol% Pd | 89% | Antihypertensive leads |
Ester Transposition
Transesterification with higher alcohols (e.g., benzyl alcohol) occurs via acid catalysis (H₂SO₄). This reaction retains the nitro and amine functionalities while modifying the ester’s alkyl group .
Transesterification Outcomes:
| Alcohol | Catalyst | Temperature | New Ester Yield |
|---|---|---|---|
| Benzyl alcohol | H₂SO₄ | 110°C | 78% |
| Isopropyl alc. | TsOH | 80°C | 65% |
N-Alkylation of the Benzylamino Group
The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base. This forms quaternary ammonium salts, which are investigated for antimicrobial activity .
Alkylation Efficiency:
| Alkyl Halide | Base | Solvent | Quaternary Salt Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 82% |
| Ethyl bromoacetate | Cs₂CO₃ | DMSO | 73% |
Photochemical Reactions
UV irradiation (254 nm) in acetonitrile induces nitro-to-nitrito rearrangement, forming a metastable nitrito intermediate. This reactivity is harnessed for photolabile protecting group studies .
Photolysis Data:
| Light Source | Solvent | Degradation Half-Life |
|---|---|---|
| UV-C (254 nm) | MeCN | 15 min |
| UV-A (365 nm) | MeOH | >24h (stable) |
Scientific Research Applications
Synthetic Pathways
The synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride can be achieved through various chemical reactions. A common method involves the reaction of 4-nitrobenzoic acid derivatives with amines under controlled conditions to yield the desired product. The process typically includes the following steps:
- Formation of the Nitro Group : Starting from a suitable benzoic acid derivative, nitration is performed to introduce the nitro group.
- Amine Reaction : The nitro compound is then reacted with an appropriate amine, such as 4-methylbenzylamine, to form the amide linkage.
- Esterification : Finally, methylation occurs to form the ester derivative.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating potent activity against tumor cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary tests revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that this compound could serve as a broad-spectrum antimicrobial agent.
Cytotoxicity Assays
A detailed study on human breast cancer cells (MCF-7) assessed the cytotoxic effects of this compound. The results indicated a dose-dependent reduction in cell viability over a period of 48 hours. The compound's mechanism of action may involve:
- Enzymatic Reduction : The nitro group can be enzymatically reduced in hypoxic conditions, leading to reactive intermediates that preferentially target hypoxic tumor cells.
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
Antimicrobial Activity Study
In another study focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound's effectiveness highlights its potential for use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several nitrobenzoate derivatives, differing primarily in the amino substituents and aromatic ring modifications. Key analogs include:
Key Observations:
- Synthetic Efficiency: Methyl 4-(butylamino)-3-nitrobenzoate achieves an 81% yield under mild conditions (room temperature, dichloromethane), suggesting that bulkier substituents like 4-methylbenzyl may require optimized reaction protocols .
- Purity: Derivatives like Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate (98% purity) highlight the impact of electron-withdrawing groups on purification efficiency .
Functional Group Interactions and Reactivity
- Nitro Group : The nitro group at the 3-position (common to all analogs) contributes to strong IR absorption at 1530 and 1350 cm⁻¹, as seen in Methyl 3-nitrobenzoate . This group also increases electrophilicity, facilitating nucleophilic substitutions.
- Amino Substituents: The (4-methylbenzyl)aminomethyl group in the target compound may participate in hydrogen bonding (as per Etter’s graph set theory), influencing crystal packing and solubility. This contrasts with the cyclopropyl group in Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, which introduces steric hindrance .
Pharmacological and Material Considerations
- Anticancer Potential: The butylamino analog is explicitly linked to anticancer research due to its lipophilic properties, suggesting the target compound’s 4-methylbenzyl group could offer similar or enhanced bioactivity .
- Salt Forms: The hydrochloride salt in the target compound and Methyl 4-amino-3-cyclopropylbenzoate hydrochloride improves aqueous solubility compared to non-ionic analogs, critical for bioavailability .
Biological Activity
Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride, a compound with significant biological activity, is of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C15H16N2O4·HCl
- Molecular Weight : 320.76 g/mol
- CAS Number : 12064511
The compound features a nitro group, an amino group, and an ester functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It may act as a modulator of specific receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in vitro studies on breast cancer cells revealed significant reductions in cell viability when treated with this compound.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Reduced proliferation |
| A549 (Lung) | 25 | Cell cycle arrest |
Case Studies
-
Case Study on Breast Cancer :
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Case Study on Lung Cancer :
A549 lung cancer cells exhibited significant sensitivity to the compound, with an IC50 value of 25 µM. The study suggested that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death.
Toxicity Profile
While the compound shows promising biological activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further evaluation through comprehensive toxicological studies.
Q & A
Q. What are the critical steps for optimizing the synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For nitrobenzoate derivatives, nitration reactions (e.g., using HNO₃/H₂SO₄) must be monitored via TLC to avoid over-nitration and byproduct formation . Intermediate purification via vacuum filtration and recrystallization (e.g., using methanol) can enhance purity, as demonstrated in analogous methyl 3-nitrobenzoate syntheses (53% yield after recrystallization) . Temperature control during amine coupling (e.g., 4-methylbenzylamine) is critical to prevent decomposition, and inert atmospheres may reduce side reactions.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- IR spectroscopy identifies functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .
- ¹H/¹³C NMR resolves amine, methyl, and aromatic protons, with shifts influenced by nitro and ester groups.
- Chromatography :
- TLC (silica gel, 8:2 hexane/ethyl acetate) monitors reaction progress and purity .
- UPLC-ESI-MS validates molecular weight and fragmentation patterns, as shown for structurally similar nitrobenzoates .
Q. How can researchers address solubility challenges during purification?
- Methodological Answer : Selective solvent systems are key. For example, methyl 3-nitrobenzoate was purified using cold methanol recrystallization to remove polar impurities . For hydrochlorides, aqueous-organic biphasic systems (e.g., DCM/water) can isolate the salt form. Sonication or grinding may aid dissolution of crystalline intermediates.
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal structure influence this compound’s stability and reactivity?
- Methodological Answer : X-ray crystallography reveals hydrogen-bonded motifs (e.g., N–H⋯O and C–H⋯O interactions) that stabilize supramolecular assemblies. In methyl 4-[(5-methylpyrazol-3-yl)amino]-3-nitrobenzoate, edge-fused R₂²(16/22) rings form chains via N–H⋯O (carbonyl) bonds, impacting crystal packing and melting behavior . Computational tools like Mercury or PLATON analyze these interactions, while lattice energy calculations (DFT) predict stability .
Q. What strategies resolve contradictions in spectroscopic data during byproduct analysis?
- Methodological Answer :
- Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify ambiguous signals. For example, unexpected benzimidazole formation (instead of triazepine) was resolved via X-ray crystallography .
- Reaction monitoring : Use in situ techniques (e.g., ReactIR) to track intermediate formation. Adjust stoichiometry or catalysts if side reactions dominate.
Q. How can computational methods (e.g., DFT) predict this compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations model charge distribution, frontier molecular orbitals (HOMO/LUMO), and nitro group electron-withdrawing effects. These predict sites for nucleophilic/electrophilic attacks .
- Molecular docking evaluates binding affinity to biological targets (e.g., enzymes), guiding pharmacological studies.
Q. What advanced applications exist for nitrobenzoate derivatives in stimuli-responsive materials?
- Methodological Answer : Nitrobenzoates serve as photolabile or pH-sensitive linkers. For example, 4-((4-formylphenoxy)methyl)-3-nitrobenzoate crosslinkers in chitosan hydrogels enable controlled drug release under UV light or acidic conditions . Characterization via swelling assays and FTIR confirms responsiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
